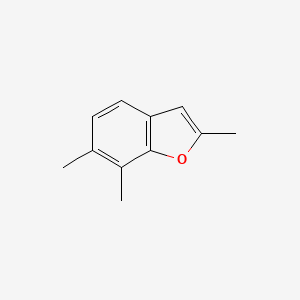

2,6,7-Trimethylbenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12O |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

2,6,7-trimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-7-4-5-10-6-8(2)12-11(10)9(7)3/h4-6H,1-3H3 |

InChI-Schlüssel |

FAPJXVLQJKZYPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C=C(O2)C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,6,7 Trimethylbenzofuran and Analogous Polyalkylated Benzofurans

De Novo Construction Strategies for the Benzofuran (B130515) Core

The de novo synthesis of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with various strategies developed to achieve this goal. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds to construct the fused bicyclic structure.

Oxidative Cyclization and Coupling Processes

Oxidative cyclization represents a powerful tool for the synthesis of benzofurans, often proceeding through the generation of reactive intermediates that undergo subsequent ring closure. These processes can be initiated by a variety of oxidizing agents and are notable for their atom economy and ability to form complex structures from relatively simple precursors.

A notable example of oxidative cyclization is the tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds. This methodology provides a direct route to highly substituted 5-hydroxybenzofurans. In a specific application of this method, the synthesis of Ethyl 5-Hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate has been achieved with a high yield of 96%. thieme-connect.com This reaction proceeds by the coupling of a substituted phenol (B47542) with a β-dicarbonyl compound, followed by an intramolecular cyclization to furnish the benzofuran core. The reaction is typically carried out in the presence of an oxidizing agent.

The versatility of this method is demonstrated by its application to a range of substituted phenols and β-dicarbonyl compounds, affording a variety of polyalkylated benzofuran derivatives. The yields for these reactions are generally good to excellent, highlighting the efficiency of this synthetic strategy.

Table 1: Synthesis of Substituted Ethyl 5-Hydroxybenzofuran-3-carboxylates

| Product | Yield |

|---|---|

| Ethyl 5-Hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate | 96% thieme-connect.com |

| Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate | 88% thieme-connect.com |

| Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate | 61% thieme-connect.com |

| Ethyl 5-Hydroxy-2,6-dimethylbenzofuran-3-carboxylate | 30% thieme-connect.com |

| Ethyl 6-Chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate | 33% thieme-connect.com |

Radical-Initiated Annulation and Cyclization Reactions

Radical reactions offer a unique approach to the synthesis of benzofurans, often proceeding through cascade processes that rapidly build molecular complexity. These methods are characterized by their mild reaction conditions and tolerance of a wide range of functional groups.

The construction of complex benzofuran derivatives can be achieved through intermolecular radical coupling cascades. nih.govresearchgate.net A mild and broadly applicable method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, leading to a diverse series of benzofurylethylamine derivatives. nih.gov This approach is notable for its ability to construct polycyclic benzofurans that would be challenging to prepare using other methods. nih.govresearchgate.net

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of cyclic compounds, including benzofurans. wikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org The intramolecular Heck reaction can be used to synthesize a variety of functionalized benzofurans and dihydrobenzofurans through a net dehydrogenation process. caltech.edu This methodology is particularly useful for creating products with quaternary carbon stereocenters in a diastereomerically pure form. caltech.edu The reaction proceeds through a Heck-type oxyarylation mechanism. acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of benzofurans is no exception. A variety of transition metals, including palladium, copper, rhodium, iridium, and iron, have been employed to catalyze the formation of the benzofuran ring system. nih.govnih.govcoopscolevis.comgonzaga.edu These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov For instance, palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides provides a direct, single-step synthesis of 2-substituted benzofurans. rsc.org Copper-catalyzed reactions have also been utilized for C-H phosphonation of benzofurans. researchgate.net

Regioselective One-Step Protocols (e.g., from Phenols and α-Haloketones)

One-step protocols that combine multiple transformations into a single synthetic operation offer significant advantages in terms of efficiency and resource utilization. The synthesis of polysubstituted benzofurans from readily available phenols and α-haloketones is a prime example of such a strategy. semanticscholar.orgmdpi.comnih.gov This approach is one of the most convenient routes for accessing the benzofuran core. mdpi.com

A notable method involves a titanium tetrachloride-promoted reaction that combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in one pot. semanticscholar.orgmdpi.comresearchgate.net This process demonstrates high levels of regioselectivity, a broad substrate scope, and yields ranging from moderate to excellent. semanticscholar.orgmdpi.com By controlling the reaction conditions and reagents, it is possible to selectively synthesize either 2-substituted or 3-substituted benzo[b]furans from the same starting materials. For example, reacting phenols and α-bromoacetophenones in the presence of neutral alumina (B75360) leads to 2-substituted benzo[b]furans with complete regiocontrol. acs.org

Functionalization and Derivatization Approaches for the 2,6,7-Trimethylbenzofuran Scaffold

Once the core 2,6,7-trimethylbenzofuran structure is assembled, further functionalization is often required to access specific derivatives with desired properties. Various synthetic strategies have been developed to introduce a range of substituents at different positions of the benzofuran ring.

Introduction of Hydroxyl and Carboxylate Ester Moieties (e.g., Ethyl 5-Hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate)

The introduction of hydroxyl and carboxylate ester groups is a common and important functionalization of the benzofuran scaffold. Ethyl 5-hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate, a key derivative, can be synthesized in high yield via a tandem in situ oxidative coupling and cyclization reaction. thieme-connect.com This specific compound is prepared as a white solid with a melting point of 142–143 °C and a reported yield of 96%. thieme-connect.com The synthesis provides a direct method for installing both a hydroxyl group at the C5 position and a carboxylate ester at the C3 position, significantly enhancing the molecular complexity and providing handles for further chemical modification. thieme-connect.com

| Compound | Yield | Melting Point (°C) | Source |

| Ethyl 5-Hydroxy-2,6,7-trimethylbenzofuran-3-carboxylate | 96% | 142-143 | thieme-connect.com |

| Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate | 61% | 175-178 | thieme-connect.com |

| Ethyl 5-Hydroxy-2,6-dimethylbenzofuran-3-carboxylate | 30% | 173 | thieme-connect.com |

| Ethyl 6-Chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate | 33% | 184-186 | thieme-connect.com |

Synthesis of Spiro-Fused Benzofuran Derivatives (e.g., Spiro[2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuran-2,1′-cyclopropane])

The creation of spiro-fused systems represents a significant challenge in synthetic chemistry and results in molecules with unique three-dimensional structures. A notable example is the synthesis of spiro[2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuran-2,1′-cyclopropane]. acs.org This class of compounds, which features a cyclopropane (B1198618) ring spiro-fused to the dihydrobenzofuran core, has been investigated for its potential as phenolic antioxidants. acs.org The synthesis of such complex spirocycles demonstrates the versatility of the benzofuran scaffold in constructing intricate molecular architectures. General strategies for creating spiro-fused compounds can involve spirocyclization/annulation reactions, which have been used to produce derivatives like spiro[cyclopenta[b]pyrrole-5,2'-indene]. nih.gov

Strategies for Diverse Substituent Integration at Various Ring Positions

Achieving diverse substitution patterns on the benzofuran ring is crucial for developing structure-activity relationships and accessing novel compounds. A variety of methods are available to functionalize the pre-formed benzofuran system. Palladium-catalyzed reactions are widely used for this purpose, offering high selectivity and functional group tolerance. unicatt.it For instance, the Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles (N, S, O, and C-based) provides a versatile tool for preparing 2-substituted benzofurans in high to excellent yields. unicatt.it The regiochemical outcome of this reaction is highly specific, with substitution occurring exclusively at the benzylic position. unicatt.it

Furthermore, multicomponent reactions catalyzed by palladium can provide access to valuable 2,3-disubstituted benzofuran derivatives. acs.org Rhodium-catalyzed carbonylative benzannulation is another powerful strategy for preparing highly substituted benzofuran-containing natural products, showcasing the de novo synthesis of the benzene (B151609) portion of the molecule. lookchem.comlookchem.com These advanced methods allow chemists to strategically introduce a wide array of functional groups at specific positions on the benzofuran core, enabling the synthesis of diverse chemical libraries.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,6,7 Trimethylbenzofuran

Mechanistic Insights into Benzofuran (B130515) Ring Formation

The construction of the benzofuran nucleus, the core of 2,6,7-trimethylbenzofuran, can be achieved through several mechanistic pathways. These routes involve complex rearrangements, radical-mediated cyclizations, and addition-elimination sequences, each offering a unique approach to assembling the fused heterocyclic system.

Sigmatropic rearrangements, particularly the nih.govnih.gov variant, represent a powerful method for carbon-carbon and carbon-heteroatom bond formation in the synthesis of benzofurans. nih.gov These reactions are characterized by a concerted process involving the reorganization of σ and π electrons within a six-membered, cyclic transition state.

A key development in this area is the use of activating groups to facilitate the rearrangement under mild conditions. For instance, the trifluoroacetylation of O-phenyloximes has been shown to trigger a smooth nih.govnih.gov-sigmatropic rearrangement at temperatures below room temperature. researchgate.net The mechanism involves the formation of N-trifluoroacetyl-ene-hydroxylamine intermediates. The strong electron-withdrawing nature of the trifluoroacetyl group promotes the rearrangement, which is followed by a concomitant cyclization to yield a dihydrobenzofuran or, with further elimination, the aromatic benzofuran. researchgate.netorganic-chemistry.org

Recent research has highlighted a "charge-accelerated sigmatropic rearrangement" in benzofuran synthesis. tus.ac.jp This process is initiated by reacting a substituted phenol (B47542) with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) (TFAA). TFAA first activates the alkynyl sulfoxide, leading to the formation of the benzofuran ring. The resulting imbalanced charges on this newly formed ring create positively charged intermediates, which in turn enable a nih.govnih.gov-sigmatropic rearrangement where a functional group migrates to an adjacent position. tus.ac.jp This charge-accelerated pathway allows for the synthesis of highly functionalized benzofurans under mild conditions. tus.ac.jp

Radical chemistry offers a distinct and effective approach to constructing the benzofuran ring system. These mechanisms often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One prominent strategy is the radical cascade cyclization. aalto.fi In this type of reaction, a vinyl radical intermediate can be generated and induced to react with an internal alkene, leading to the formation of tricyclic dihydrobenzofurans, which serve as precursors to fully aromatic benzofurans. aalto.fi

Another powerful method involves a single-electron transfer (SET) to initiate the radical cyclization. For example, SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers generates a radical that begins a cascade cyclization. nih.govnih.govresearchgate.net This is followed by an intermolecular radical-radical coupling, providing a mild and broadly applicable route to complex, polycyclic benzofurans. nih.govresearchgate.net The key steps in a generalized SET-initiated cyclization are:

Initiation : A single electron is transferred to a precursor, such as an o-iodophenyl allenyl ether, to form a radical anion.

Cyclization : The generated radical undergoes an intramolecular addition to form the five-membered furan (B31954) ring, creating a new radical intermediate.

Coupling/Termination : The newly formed radical can then couple with another radical species to form the final product. nih.gov

This approach is particularly valuable as it allows for a rapid increase in molecular complexity from relatively simple starting materials. nih.govresearchgate.net

Addition-elimination sequences, particularly those mediated by transition metals like palladium and nickel, are fundamental to many modern methods of benzofuran synthesis. These catalytic cycles typically involve a series of steps where the metal center adds to a substrate and is later eliminated to turn over the catalyst.

Palladium-catalyzed syntheses often proceed through a Heck-type mechanism. acs.org A common pathway involves the addition of phenols to bromoalkynes, which generates (Z)-2-bromovinyl phenyl ether intermediates. A subsequent intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization affords the 2-substituted benzofuran. organic-chemistry.org A typical catalytic cycle can be summarized as follows:

Oxidative Addition : The active Pd(0) catalyst adds to an aryl halide (e.g., an iodophenol derivative).

Insertion/Coupling : An alkyne coordinates to the Pd(II) complex and inserts into the palladium-carbon bond.

Intramolecular Annulation/Cyclization : The phenolic oxygen attacks the activated alkyne, forming the furan ring. nih.govacs.org

Reductive Elimination : The Pd(II) species eliminates, regenerating the Pd(0) catalyst and releasing the benzofuran product. nih.govacs.org

Nickel-catalyzed reactions provide an alternative route. One such method is the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme.de The proposed mechanism involves the reduction of a Ni(II) salt to Ni(0) by a reducing agent like zinc powder. This is followed by oxidative addition of the Ni(0) to the aryl halide, intramolecular nucleophilic addition of the resulting organonickel species to the ketone, transmetalation, and finally, formation of the benzofuran product. organic-chemistry.org This method is effective for substrates bearing both electron-donating and electron-withdrawing groups. thieme.de

Electrophilic and Nucleophilic Reactivity of Trimethylbenzofuran Systems

The reactivity of 2,6,7-trimethylbenzofuran is governed by the electronic properties of its bicyclic aromatic system. The fusion of the electron-rich furan ring with a substituted benzene (B151609) ring creates a molecule with multiple potential sites for chemical attack. The presence of three electron-donating methyl groups further influences this reactivity, particularly in electrophilic substitution reactions.

Electrophilic aromatic substitution is a characteristic reaction of benzofurans. The regioselectivity of this reaction is determined by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack by the electrophile.

For the unsubstituted benzofuran core, electrophilic attack occurs preferentially at the C2 position of the furan ring. researchgate.net This preference is due to the greater stabilization of the resulting carbocation intermediate. Attack at C2 allows the positive charge to be delocalized over three atoms, including a resonance structure where the charge is stabilized by the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comquora.com Attack at the C3 position yields an intermediate that is less stable, with only two significant resonance contributors. quora.comuoanbar.edu.iq Therefore, reactions like nitration and formylation on benzofuran typically yield the 2-substituted product. stackexchange.com

In 2,6,7-trimethylbenzofuran, this inherent reactivity is modulated by the substituents. The methyl group at C2 blocks the most reactive position, meaning subsequent electrophilic attack on the furan ring would be directed to the C3 position. However, the methyl groups at C6 and C7 on the benzene ring also strongly influence reactivity. Methyl groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution and are ortho/para directors. wikipedia.orgsavemyexams.com

The combined directing effects on 2,6,7-trimethylbenzofuran can be summarized as follows:

The C2-methyl group blocks the most reactive site on the furan ring.

The C6-methyl group directs incoming electrophiles to its ortho (C5) and para (C4) positions.

The C7-methyl group directs incoming electrophiles to its ortho (C6, which is occupied) and para (C4) positions.

Considering these effects, electrophilic attack on the benzene ring is most likely to occur at the C4 and C5 positions, which are activated by the C6 and C7 methyl groups. The C4 position is particularly favored as it is the para position to the C7-methyl group and the para position to the C6-methyl group, receiving a strong, combined activating effect.

| Position of Attack | Directing Influence | Predicted Reactivity | Rationale |

|---|---|---|---|

| C3 | Furan Ring Inherent Reactivity (when C2 is blocked) | Moderate | The second most reactive site on the benzofuran nucleus after C2. |

| C4 | Para to C7-Methyl, Para to C6-Methyl | High | Strongly activated by two ortho/para-directing methyl groups. |

| C5 | Ortho to C6-Methyl | Moderate-High | Activated by the C6-methyl group, though potentially more sterically hindered than C4. |

The benzofuran scaffold contains two distinct aromatic components: the furan ring and the benzene ring. The furan ring is inherently more electron-rich and thus more reactive towards electrophiles than benzene. pearson.comquora.comksu.edu.sa This is because the oxygen heteroatom donates its lone pair of electrons into the π-system, increasing the ring's nucleophilicity. uoanbar.edu.iqpearson.com Consequently, in unsubstituted benzofuran, electrophilic attack happens exclusively on the furan moiety.

For 2,6,7-trimethylbenzofuran, the situation is more complex. The intrinsic high reactivity of the furan ring competes with the reactivity of the highly activated benzene ring. The presence of two electron-donating methyl groups at the C6 and C7 positions significantly increases the electron density of the benzene portion of the molecule, making it a much stronger nucleophile than unsubstituted benzene. masterorganicchemistry.com

A comparison of the key reactive sites reveals this competitive nature:

C3-Position : This site on the furan ring is reactive, especially since the more favorable C2 site is blocked by a methyl group. It benefits from the electron-donating nature of the furan oxygen.

C4-Position : This site on the benzene ring is strongly activated by the concerted ortho/para-directing effects of the C6 and C7 methyl groups. It is electronically enriched and sterically accessible.

C5-Position : This site is also on the activated benzene ring, being ortho to the C6-methyl group.

The ultimate outcome of an electrophilic substitution reaction on 2,6,7-trimethylbenzofuran would depend on the specific electrophile and reaction conditions. A highly reactive electrophile might favor the most nucleophilic site, which could be the C4 position on the heavily activated benzene ring, while other conditions might favor substitution at the C3 position of the furan ring. The C2 position is generally the most reactive site on a benzofuran, but its substitution in this molecule means that reactivity is redirected. researchgate.netsciencepub.net

| Site | Ring System | Key Activating Factors | Potential for Electrophilic Attack |

|---|---|---|---|

| C3 | Furan | Electron-donating oxygen heteroatom | Primary site on the furan ring due to C2 being blocked. |

| C4 | Benzene | Electron-donating C6-methyl group (para); C7-methyl group (para) | Highly activated site on the benzene ring; strong candidate for substitution. |

| C5 | Benzene | Electron-donating C6-methyl group (ortho) | Activated site on the benzene ring, but may be less favored than C4 due to steric factors and weaker combined activation. |

Pericyclic Reactions Involving Benzofuran Moieties (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state. scribd.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by their high stereospecificity and the fact that they are often initiated by thermal or photochemical means without the need for catalysts. msu.edulibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful pericyclic reactions for forming six-membered rings. libretexts.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). youtube.com In the context of the benzofuran moiety, the furan ring contains a conjugated diene system and could theoretically participate in Diels-Alder reactions. However, the aromatic character of the benzofuran system significantly reduces its reactivity as a diene. The participation of the furan ring's π-electrons in a cycloaddition would disrupt the stable aromatic sextet, making the reaction thermodynamically unfavorable.

While electron-rich furans can undergo Diels-Alder reactions, particularly with strong dienophiles, the benzofuran core is generally considered an unreactive diene. nih.govtudelft.nl Specific experimental studies detailing the participation of 2,6,7-trimethylbenzofuran in Diels-Alder cycloadditions or other pericyclic reactions are not prominent in the surveyed scientific literature. It is presumed that, like the parent benzofuran, it would be a poor diene under standard conditions due to its aromaticity. Any potential cycloaddition would likely require harsh reaction conditions or specific activation to overcome the inherent stability of the benzofuran ring system. A potential, though less common, role for benzofurans in such reactions could be as a dienophile, reacting at the C2-C3 double bond, but this is also limited by the aromaticity of the system.

A related class of pericyclic reactions involves acs.orgacs.org-sigmatropic rearrangements for the synthesis of substituted benzofurans from phenols and sulfoxides, demonstrating a pathway where the benzofuran core is constructed via a pericyclic step. acs.orgnih.gov However, this represents the formation of the ring system itself, rather than a subsequent reaction of a pre-formed benzofuran like 2,6,7-trimethylbenzofuran.

Catalytic C–H Activation and Subsequent Functionalization (e.g., Arylation Reactions)

Catalytic Carbon-Hydrogen (C–H) activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of C–H bonds, bypassing the need for pre-functionalized starting materials. nih.gov For heteroaromatic compounds like benzofurans, palladium-catalyzed C–H activation has emerged as a primary tool for forging new carbon-carbon bonds. nih.gov

Research has firmly established that the C–H bond at the C2 position of the benzofuran ring is the most reactive site for direct arylation. acs.orgnih.gov This regioselectivity is attributed to the electronic properties of the heterocyclic ring. However, in the case of 2,6,7-trimethylbenzofuran , the C2 position is substituted with a methyl group, precluding direct C–H functionalization at this site.

Consequently, any C–H activation on the heterocyclic portion of 2,6,7-trimethylbenzofuran would be directed to the C3 position. While C3-functionalization of benzofurans is less common than C2-functionalization, it can be achieved, often through the use of a directing group. For instance, an 8-aminoquinoline (B160924) (AQ) directing group attached at the C2-carboxamide position has been shown to successfully direct palladium-catalyzed C–H arylation to the C3 position. mdpi.com In the absence of such a directing group, C-H activation at the C3 position of 2,6,7-trimethylbenzofuran would be challenging and would have to compete with potential activation of the C–H bonds on the benzene ring at positions C4 and C5, or on the methyl groups themselves.

The table below summarizes representative conditions for the C-H arylation of the general benzofuran scaffold, which provide a basis for hypothesizing the potential reactivity of 2,6,7-trimethylbenzofuran.

Table 1: Examples of Catalytic C-H Arylation Conditions for Benzofuran Derivatives This table presents data for general or otherwise substituted benzofurans, as specific studies on 2,6,7-trimethylbenzofuran were not found in the surveyed literature.

| Benzofuran Substrate | Arylating Agent | Catalyst / Ligand | Conditions | Position Functionalized | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzofuran | Triphenylantimony difluoride | Pd(OAc)₂ / CuCl₂ | 1,2-DCE, 80 °C, aerobic | C2 | Moderate to high | nih.gov |

| Benzofuran-2-carboxamide (with 8-AQ directing group) | Aryl iodides | Pd(OAc)₂ | Toluene, 120 °C | C3 | Good to excellent | mdpi.com |

| Benzofuran | Aryl iodides | Pd₂(dba)₃ / SPhos | Room Temperature | C2 | Good to excellent | acs.org |

| 5-Methoxybenzofuran | Triphenylantimony difluoride | Pd(OAc)₂ / CuCl₂ | 1,2-DCE, 80 °C, aerobic | C2 | Moderate | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6,7-Trimethylbenzofuran |

| Benzofuran |

| 5-Methoxybenzofuran |

| Triphenylantimony difluoride |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Copper(II) chloride (CuCl₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| SPhos |

| Toluene |

Advanced Spectroscopic Characterization of 2,6,7 Trimethylbenzofuran Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2,6,7-trimethylbenzofuran in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the benzene (B151609) ring, and the three methyl groups. The chemical shift (δ) of each signal is indicative of its electronic environment. For instance, aromatic protons are deshielded and appear at higher chemical shifts compared to aliphatic protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts differentiate carbons in various functional groups, such as those in the aromatic ring, the furan moiety, and the methyl substituents.

Predicted ¹H NMR Chemical Shifts for 2,6,7-Trimethylbenzofuran (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H3 | 6.2 - 6.4 | Singlet (s) | 1H |

| H4 | 6.9 - 7.1 | Doublet (d) | 1H |

| H5 | 6.8 - 7.0 | Doublet (d) | 1H |

| 2-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| 6-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| 7-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Predicted ¹³C NMR Chemical Shifts for 2,6,7-Trimethylbenzofuran (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 153 - 155 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 122 - 124 |

| C5 | 120 - 122 |

| C6 | 135 - 137 |

| C7 | 125 - 127 |

| C7a | 148 - 150 |

| 2-CH₃ | 12 - 14 |

| 6-CH₃ | 20 - 22 |

| 7-CH₃ | 14 - 16 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2,6,7-trimethylbenzofuran, a cross-peak between the signals for H4 and H5 would be expected, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign H3 to C3, H4 to C4, H5 to C5, and the protons of each methyl group to their respective methyl carbons.

Protons of the 2-CH₃ group showing correlations to C2 and C3.

Protons of the 7-CH₃ group showing correlations to C7, C7a, and C6.

The H3 proton showing correlations to C2, C3a, and the carbon of the 2-CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the protons of the 2-CH₃ group and the H3 proton, as well as between the 7-CH₃ protons and the H6 proton, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, while Raman spectroscopy measures light scattering due to changes in polarizability. dtu.dk

For 2,6,7-trimethylbenzofuran, characteristic vibrational modes would include C-H stretching from the aromatic ring and methyl groups, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the ether linkage.

Expected Vibrational Frequencies for 2,6,7-Trimethylbenzofuran

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | IR & Raman |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | IR & Raman |

| C=C Stretch | Aromatic/Furan Ring | 1500 - 1620 | IR & Raman |

| C-H Bend | Aliphatic (CH₃) | 1375 - 1465 | IR |

| C-O-C Stretch | Aryl-alkyl ether | 1200 - 1275 (asymmetric) | IR |

| C-O-C Stretch | Aryl-alkyl ether | 1020 - 1075 (symmetric) | Raman |

| C-H Out-of-plane Bend | Aromatic | 750 - 900 | IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass. nih.gov For 2,6,7-trimethylbenzofuran (C₁₁H₁₂O), HRMS can confirm the molecular formula by measuring its monoisotopic mass with high precision, typically to within 0.001 atomic mass units.

The calculated exact mass of C₁₁H₁₂O is 160.08882 Da. An HRMS measurement yielding a value extremely close to this would confirm the molecular formula. The spectrum would also show a prominent molecular ion peak ([M]⁺) at m/z 160.0888. A common fragmentation pathway for such molecules is the loss of a methyl group (•CH₃), which would result in a significant fragment ion peak ([M-15]⁺) at m/z 145.0653.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran (B130515) ring system contains a conjugated π-electron system, which acts as a chromophore and absorbs light in the ultraviolet region. The absorption of UV radiation promotes electrons from a lower energy π orbital to a higher energy π* (antibonding) orbital.

For 2,6,7-trimethylbenzofuran, characteristic π → π* transitions are expected. The spectrum would likely display one or more strong absorption bands in the 200-350 nm range, which is typical for substituted benzofuran derivatives. The precise wavelength of maximum absorbance (λ_max) and the intensity of the absorption are influenced by the substitution pattern on the aromatic ring.

X-ray Crystallography for Single Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov This technique requires the molecule to be in a well-ordered, single crystalline form. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. nih.gov

Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. For 2,6,7-trimethylbenzofuran, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its structure, including:

Precise bond lengths and bond angles for the entire molecule.

Confirmation of the planarity of the fused benzofuran ring system.

Detailed information about the intermolecular packing and interactions in the solid state.

This technique is considered the "gold standard" for structural proof, provided a suitable single crystal can be grown. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of stereoisomers, a task not achievable through standard spectroscopic techniques like NMR or mass spectrometry.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within a molecule. For a chiral molecule like a substituted benzofuran, the electronic transitions associated with the aromatic system would give rise to a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unequivocally assigned.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD probes the chirality of a molecule as it relates to its vibrational modes. Each vibrational band in the IR spectrum can have a corresponding positive or negative VCD signal. VCD is particularly powerful for determining the absolute configuration of molecules in solution and can provide detailed conformational information. The analysis of VCD spectra is heavily reliant on quantum chemical calculations.

Integration of Spectroscopic Data with Computational Models for Enhanced Structural Confirmation

The synergy between experimental spectroscopic data and computational modeling is a cornerstone of modern structural elucidation. For complex molecules, including substituted benzofurans, computational chemistry provides a powerful means to predict and interpret spectroscopic results, leading to a higher degree of confidence in structural assignments.

The general workflow for this integrated approach involves:

Conformational Search: Identifying all low-energy conformers of the target molecule using molecular mechanics or semi-empirical methods.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer at a higher level of theory, typically using Density Functional Theory (DFT). Vibrational frequencies are also calculated to confirm that the structures are true energy minima.

Spectra Calculation: For each stable conformer, the ECD and VCD spectra are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative Gibbs free energies to generate a final theoretical spectrum.

Comparison and Assignment: The theoretical spectrum is then compared with the experimental spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration.

This integrated approach is crucial for resolving ambiguities in structural assignments and provides a deeper understanding of the structure-property relationships of chiral molecules.

Computational and Theoretical Investigations of 2,6,7 Trimethylbenzofuran

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has become a primary tool for quantum mechanical investigations into the electronic structure of molecules. q-chem.com It provides a balance of accuracy and computational efficiency, making it suitable for studying medium-sized molecules like 2,6,7-trimethylbenzofuran. nih.gov DFT methods, particularly with functionals like B3LYP, are frequently employed to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.net These calculations are based on the electron density rather than the more complex many-electron wavefunction, incorporating electron correlation effects at the self-consistent field (SCF) level. q-chem.com For a molecule such as 2,6,7-trimethylbenzofuran, DFT provides crucial insights into its intrinsic chemical nature and stability.

Geometry optimization is a fundamental step in computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,6,7-trimethylbenzofuran, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. researchgate.net

The conformational landscape of the molecule is explored to identify different stable isomers or rotamers. Given the relatively rigid fused ring structure of benzofuran (B130515), the primary conformational flexibility in 2,6,7-trimethylbenzofuran arises from the orientation of the methyl groups. DFT calculations, often using a basis set such as 6-31G* or higher, can accurately predict these subtle conformational preferences and the energy barriers between them. researchgate.net The resulting optimized geometry is the basis for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for 2,6,7-Trimethylbenzofuran This table presents hypothetical data typical for a DFT/B3LYP/6-31G calculation.*

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-C3 | 1.37 |

| O1-C2 | 1.36 | |

| O1-C7a | 1.39 | |

| C6-CH₃ | 1.51 | |

| C7-CH₃ | 1.51 | |

| **Bond Angles (°) ** | C2-O1-C7a | 105.5 |

| O1-C2-C3 | 111.0 | |

| C5-C6-C7 | 119.5 | |

| Dihedral Angles (°) | C4-C5-C6-C7 | 0.5 |

| H-C(CH₃)-C6-C5 | 60.1 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more likely to be reactive. For 2,6,7-trimethylbenzofuran, the HOMO is expected to be distributed over the π-system of the fused rings, while the LUMO would also be a π-type anti-bonding orbital. The energy gap provides insight into its susceptibility to electronic excitation and reaction with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2,6,7-Trimethylbenzofuran This table presents hypothetical data.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-2 | -7.85 | Primarily located on the benzene (B151609) ring |

| HOMO-1 | -7.12 | Contribution from furan (B31954) and benzene rings |

| HOMO | -6.50 | Highest Occupied Molecular Orbital |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital |

| LUMO+1 | -0.88 | Distributed over the entire molecule |

| LUMO+2 | -0.45 | Primarily located on the substituent groups |

| Energy Gap (ΔE) | 5.25 | HOMO-LUMO Gap |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is mapped onto a constant electron density surface, using a color scale to indicate different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For 2,6,7-trimethylbenzofuran, the MEP map would show significant negative potential localized around the oxygen atom of the furan ring due to its lone pairs of electrons. researchgate.net Additional negative potential would be observed above and below the π-systems of the aromatic and furan rings. nih.gov The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. This mapping provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com This provides a "natural Lewis structure" representation of the molecule. wikipedia.org

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for 2,6,7-Trimethylbenzofuran This table presents hypothetical data showing donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O1 | π(C2-C3) | 22.5 | Lone Pair -> Antibonding π |

| π(C5-C6) | π(C3a-C4) | 18.2 | π -> Antibonding π (Resonance) |

| σ(C6-H) | σ(C5-C6) | 2.8 | σ -> Antibonding σ (Hyperconjugation) |

| σ(C7-C7a) | π(C5-C6) | 1.5 | σ -> Antibonding π (Hyperconjugation) |

Aromaticity is a fundamental concept in chemistry linked to enhanced thermodynamic stability, specific magnetic properties, and geometric features. mdpi.com While not directly observable, aromaticity can be quantified using various computed indices. For 2,6,7-trimethylbenzofuran, which contains both a benzene and a furan ring, these indices can assess the degree of aromatic character in each ring system.

Commonly used indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion that measures the shielding at the center of a ring. Large negative values (e.g., for benzene) are indicative of diatropic ring currents and thus aromaticity.

These calculations help to quantify the contribution of electron delocalization to the thermodynamic stability of the molecule. mdpi.com The results can be compared with reference compounds like benzene and furan to provide a relative measure of aromatic character. researchgate.net

Table 4: Illustrative Aromaticity Indices for 2,6,7-Trimethylbenzofuran This table presents hypothetical data.

| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene Ring | 0.95 | -9.8 | -10.5 | Highly Aromatic |

| Furan Ring | 0.68 | -5.2 | -6.1 | Moderately Aromatic |

| Benzene (Reference) | 1.00 | -9.9 | -10.8 | Aromatic |

| Furan (Reference) | 0.76 | -6.5 | -7.2 | Aromatic |

Vibrational Frequency Calculations and Simulated IR Spectra Correlation

A computational study of 2,6,7-trimethylbenzofuran would typically begin with geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following this, vibrational frequency calculations would be performed to predict the infrared (IR) spectrum. This analysis provides insights into the molecule's vibrational modes, which are the specific patterns of atomic motion.

The calculated frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. This theoretical spectrum can then be compared with experimentally obtained IR data for 2,6,7-trimethylbenzofuran, allowing for a detailed assignment of the observed absorption bands to specific molecular vibrations. Key vibrational modes for this molecule would include C-H stretching of the methyl and aromatic groups, C-O-C stretching of the furan ring, and various bending and deformation modes. A data table summarizing the calculated vibrational frequencies, their intensities, and the corresponding vibrational assignments would be a crucial component of such a study.

Table 1: Hypothetical Vibrational Frequency Data for 2,6,7-Trimethylbenzofuran

| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| Data Not Available | Data Not Available | C-H stretch (aromatic) |

| Data Not Available | Data Not Available | C-H stretch (methyl) |

| Data Not Available | Data Not Available | C=C stretch (aromatic) |

| Data Not Available | Data Not Available | C-O-C stretch (furan) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-dependent density functional theory (TD-DFT) is a standard method for investigating the electronic excited states of molecules. It is instrumental in understanding a molecule's response to ultraviolet-visible (UV-Vis) light.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are directly related to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. By performing these calculations, a theoretical UV-Vis absorption spectrum for 2,6,7-trimethylbenzofuran can be simulated. The interpretation of this spectrum involves identifying the electronic transitions responsible for the major absorption bands, typically involving promotions of electrons from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO).

Table 2: Hypothetical UV-Vis Absorption Data for 2,6,7-Trimethylbenzofuran

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | HOMO -> LUMO |

| Data Not Available | Data Not Available | Data Not Available | HOMO-1 -> LUMO |

A deeper analysis of the TD-DFT results would provide detailed information about the nature of the electronic transitions. This includes the specific molecular orbitals involved in each excitation and their corresponding energies. For 2,6,7-trimethylbenzofuran, it would be expected that the lowest energy transitions are of a π → π* character, localized on the benzofuran scaffold. The substitution pattern with three methyl groups would likely induce subtle shifts in the absorption maxima compared to the parent benzofuran molecule.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors, derived from DFT calculations, are valuable for predicting the reactivity and stability of a molecule.

Table 3: Hypothetical Global Reactivity Descriptors for 2,6,7-Trimethylbenzofuran

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data Not Available |

| Molecular Hardness (η) | E_LUMO - E_HOMO | Data Not Available |

While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. Fukui functions (f(r)) are particularly useful for this purpose, indicating the change in electron density at a specific point when an electron is added or removed. By calculating the condensed Fukui functions for each atom in 2,6,7-trimethylbenzofuran, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For the benzofuran ring system, it is generally expected that certain carbon atoms will be more susceptible to electrophilic substitution, and this can be quantified using Fukui functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical or biological properties of chemical compounds based on their molecular structures. These models are instrumental in understanding how a compound's structure influences its activity and reactivity. For a molecule like 2,6,7-trimethylbenzofuran, a QSAR study would involve correlating its structural descriptors with its observed reactivity in various chemical reactions.

The process of developing a QSAR model for 2,6,7-trimethylbenzofuran would begin with the compilation of a dataset of structurally similar benzofuran derivatives with known reactivity data. Molecular descriptors, which are numerical representations of the molecule's properties, would then be calculated. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Steric descriptors: These describe the three-dimensional arrangement of atoms, such as molecular volume and surface area.

Once these descriptors are calculated, statistical methods like multiple linear regression or partial least squares are employed to build a mathematical equation that links the descriptors to the observed reactivity. This equation represents the QSAR model.

In the context of 2,6,7-trimethylbenzofuran, a QSAR model could elucidate how the methyl groups at positions 2, 6, and 7 influence its reactivity. For instance, the model could quantify the impact of the electron-donating nature of the methyl groups on the electron density of the benzofuran ring system, thereby predicting its susceptibility to electrophilic or nucleophilic attack.

The following table provides a hypothetical set of descriptors that could be used in a QSAR study of benzofuran derivatives, including 2,6,7-trimethylbenzofuran.

| Descriptor | Type | Description | Hypothetical Value for 2,6,7-Trimethylbenzofuran |

| Molecular Weight | 1D | The sum of the atomic weights of all atoms in the molecule. | 174.23 g/mol |

| LogP | 1D | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | 3.8 |

| Molar Refractivity | 2D | A measure of the total polarizability of a mole of a substance. | 55.4 cm³/mol |

| Dipole Moment | 3D | A measure of the separation of positive and negative charges in a molecule. | 1.2 D |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -8.5 eV |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | 1.2 eV |

| Surface Area | Steric | The total surface area of the molecule. | 200 Ų |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of 2,6,7-trimethylbenzofuran and its interactions with other molecules.

An MD simulation of 2,6,7-trimethylbenzofuran would begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the positions of its atoms. The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time.

By analyzing the trajectory of the simulation, various properties can be calculated, including:

Conformational analysis: MD simulations can explore the different spatial arrangements (conformations) that 2,6,7-trimethylbenzofuran can adopt and determine their relative stabilities. This is particularly useful for understanding the flexibility of the molecule.

Intermolecular interactions: By simulating 2,6,7-trimethylbenzofuran in the presence of other molecules (e.g., solvent molecules or other reactants), the nature and strength of intermolecular interactions such as hydrogen bonds and van der Waals forces can be investigated.

For example, an MD simulation could be used to study the interaction of 2,6,7-trimethylbenzofuran with a solvent, providing information on how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity.

The following table summarizes the types of information that can be obtained from an MD simulation of 2,6,7-trimethylbenzofuran.

| Information Obtainable | Description |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational stability over time. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom relative to the reference structure, indicating the flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, providing insight into solvation shells. |

| Interaction Energy | The energy of interaction between 2,6,7-trimethylbenzofuran and another molecule, which can be decomposed into contributions from electrostatic and van der Waals forces. |

Computational Analysis of Substituent Effects on Electronic and Reactivity Profiles

Computational analysis can be employed to systematically investigate the effects of the methyl substituents on the electronic properties and reactivity of the benzofuran core in 2,6,7-trimethylbenzofuran. Methods such as Density Functional Theory (DFT) are well-suited for this purpose.

By performing calculations on a series of benzofuran derivatives with and without methyl groups at various positions, the following can be analyzed:

Electron Density Distribution: The presence of the electron-donating methyl groups at positions 2, 6, and 7 is expected to increase the electron density on the benzofuran ring system. Computational methods can map out this electron density and identify the regions that are most susceptible to electrophilic attack.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The methyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor, and potentially lower the energy of the LUMO, making it a better electron acceptor in certain reactions.

Reactivity Indices: Various reactivity indices can be calculated from the electronic structure, such as the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack.

The table below illustrates the predicted effects of the trimethyl substituents on the electronic and reactivity profiles of the benzofuran core.

| Property | Effect of Trimethyl Substituents | Implication for Reactivity |

| Electron Density | Increased electron density on the benzofuran ring, particularly at positions ortho and para to the methyl groups. | Enhanced reactivity towards electrophiles. |

| HOMO Energy | Increased HOMO energy compared to unsubstituted benzofuran. | The molecule is a better electron donor, making it more susceptible to oxidation and reactions with electrophiles. |

| LUMO Energy | The effect on LUMO energy is less straightforward but is generally expected to be less significant than the effect on HOMO energy. | The molecule's ability to act as an electron acceptor may be slightly modified. |

| Electrostatic Potential | The negative electrostatic potential is expected to be more localized on the furan ring and certain positions of the benzene ring. | These regions are the most likely sites for interaction with positively charged species or electrophiles. |

In-depth Article on 2,6,7-Trimethylbenzofuran Unattainable Due to Lack of Specific Research

Following a comprehensive review of scientific literature and research databases, it is not possible to generate an article on the "Advanced Applications and Functional Materials Incorporating the 2,6,7-Trimethylbenzofuran Scaffold" as per the provided outline. The search for specific research on the chemical compound “2,6,7-Trimethylbenzofuran” within the fields of organic electronics and biological probes did not yield the necessary detailed findings to construct the requested scientifically accurate and thorough article.

The benzofuran chemical structure is indeed a recognized scaffold in the development of functional materials. Various derivatives of benzofuran have been explored for their potential in materials science and medicinal chemistry. However, the specific derivative, 2,6,7-trimethylbenzofuran, does not appear to be a widely studied compound in the advanced applications specified in the user's request.

The detailed sections and subsections requested, such as its application in organic semiconductors, OFETs, OLEDs, OPVs, and as fluorescent imaging agents, require substantial and specific research data that is not available for 2,6,7-trimethylbenzofuran in the public domain of scientific literature. General information on other benzofuran derivatives cannot be substituted, as per the strict instructions to focus solely on the specified compound.

Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the generation of the article is not feasible. Further research would need to be conducted and published on 2,6,7-trimethylbenzofuran within these specific application areas before a detailed and authoritative article could be written.

Advanced Applications and Functional Materials Incorporating the 2,6,7 Trimethylbenzofuran Scaffold

Exploration of 2,6,7-Trimethylbenzofuran Derivatives as Scaffolds for Biological Research Probes

Structural Design Principles for Enzyme Interaction Scaffolds

The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. mdpi.comrsc.orgnih.gov The design of benzofuran derivatives as enzyme inhibitors often relies on modifying the substituents at various positions on the bicyclic ring system to achieve specific interactions with an enzyme's active site. nih.gov

Key design principles for developing benzofuran-based enzyme inhibitors include:

Substitution Patterns: The placement of functional groups on the benzene (B151609) and furan (B31954) rings dictates the molecule's steric and electronic properties. These properties, in turn, influence how the molecule fits into and interacts with the amino acid residues of an enzyme's binding pocket. For instance, hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can act as hydrogen bond donors or acceptors, significantly increasing binding affinity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

Conformational Rigidity: The relatively rigid structure of the benzofuran scaffold can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. This rigidity can be further modulated by the addition of different substituents.

While these principles are broadly applied to benzofuran derivatives, there is currently no specific research available detailing the design of 2,6,7-trimethylbenzofuran as a scaffold for enzyme interaction. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, for example, were identified as potent inhibitors of the bacterial enzyme chorismate synthase, highlighting the potential of the benzofuran core in this area. nih.govresearchgate.net However, the activity of these compounds is largely attributed to the dihydroxy and benzylidene moieties rather than a trimethyl substitution pattern.

| Design Principle | Description | Relevance to Benzofuran Scaffolds |

| Substitution Patterns | Strategic placement of functional groups to optimize steric and electronic interactions with the enzyme's active site. | Hydroxyl and methoxy groups on the benzofuran ring can form hydrogen bonds, enhancing binding affinity. nih.gov |

| Bioisosteric Replacement | Substitution of functional groups with others having similar properties to fine-tune activity and selectivity. | Can be used to improve the pharmacokinetic profile of benzofuran-based inhibitors. |

| Conformational Rigidity | The inherent stiffness of the scaffold reduces the entropic penalty of binding. | The fused ring system of benzofuran provides a stable platform for presenting interacting groups to the enzyme. |

High-Performance Dyes, Pigments, and Fragrance Components

The application of benzofuran derivatives extends to the field of materials science, including dyes, pigments, and fragrances. The electronic properties of the benzofuran ring system, which can be tuned by substitution, make it a candidate for chromophores (the part of a molecule responsible for its color).

However, there is no specific information in the available literature to suggest that 2,6,7-trimethylbenzofuran is used as a high-performance dye or pigment. The color of organic molecules is typically associated with extended conjugated systems, which are not inherent to the basic 2,6,7-trimethylbenzofuran structure.

In the realm of fragrances, various substituted benzofurans and related compounds are utilized for their olfactory properties. The fragrance industry continually seeks new molecules to create novel scents. google.com For instance, other trimethylated cyclic compounds, such as 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one and 2,6,6-trimethylcyclohexa-1,3-dienyl methanal, are reviewed as fragrance ingredients. nih.govnih.gov However, no available data specifically links 2,6,7-trimethylbenzofuran to fragrance applications.

Agrochemical Research: Structural Scaffolds for Pesticide Development

The benzofuran scaffold is present in several known pesticides. The diverse biological activities exhibited by benzofuran derivatives make them attractive starting points for the discovery of new agrochemicals. mdpi.commdpi.com The mode of action of such compounds can vary widely, from enzyme inhibition to disruption of other vital biological processes in pests.

The development of pesticides based on a particular scaffold involves:

Lead Identification: Identifying a scaffold, such as benzofuran, that shows some level of desired biological activity.

Library Synthesis: Creating a large number of derivatives by adding different functional groups at various positions on the scaffold.

Structure-Activity Relationship (SAR) Studies: Systematically testing the synthesized derivatives to understand how changes in chemical structure affect pesticidal activity. This allows for the optimization of the lead compound.

Despite the general interest in benzofurans for agrochemical research, there is no specific mention in the scientific literature of 2,6,7-trimethylbenzofuran being investigated or developed as a pesticide. The research in this area tends to focus on benzofurans with different substitution patterns that are optimized for specific biological targets in pests.

Future Research Directions and Emerging Avenues in 2,6,7 Trimethylbenzofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Atom Economy and Selectivity

A primary focus of future research will undoubtedly be the development of green and efficient methods for the synthesis of 2,6,7-trimethylbenzofuran and its derivatives. Traditional methods for constructing the benzofuran (B130515) core often involve multi-step sequences with harsh reaction conditions and the generation of significant chemical waste. Modern synthetic chemistry, however, is increasingly driven by the principles of atom economy and sustainability.

Future synthetic strategies are expected to move towards catalysis-driven, one-pot procedures that maximize the incorporation of all starting material atoms into the final product. nih.gov Transition-metal catalysis, particularly with palladium, copper, gold, and rhodium, has already proven highly effective for the synthesis of various substituted benzofurans. nih.govacs.orgnih.gov Future work will likely focus on developing catalysts that are not only highly active and selective for the synthesis of polysubstituted benzofurans but are also based on more abundant and less toxic metals. nih.gov

Moreover, metal-free synthetic routes are gaining traction as a sustainable alternative. mdpi.com These methods often utilize organocatalysis or visible-light-mediated reactions to construct the benzofuran scaffold under mild conditions. nih.govmdpi.com The development of such methodologies for 2,6,7-trimethylbenzofuran would represent a significant step towards environmentally benign chemical manufacturing.

A key challenge in the synthesis of polysubstituted benzofurans is achieving high regioselectivity, especially when multiple substitution patterns are possible. oregonstate.edu Future research will likely explore novel directing groups and catalytic systems that can precisely control the position of substituents on the benzofuran core, enabling the targeted synthesis of specific isomers like 2,6,7-trimethylbenzofuran. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Approaches for 2,6,7-Trimethylbenzofuran

| Synthetic Approach | Key Advantages | Potential Challenges for 2,6,7-Trimethylbenzofuran |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, good functional group tolerance. nih.govacs.org | Catalyst cost and toxicity (for some metals), potential for metal contamination in the final product. |

| Metal-Free Synthesis | Environmentally benign, avoids metal contamination. mdpi.com | May require specific activating groups on substrates, potentially lower catalytic activity compared to metal catalysts. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of renewable energy source. nih.govmdpi.com | Substrate scope can be limited, potential for side reactions. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, and purification steps. nih.gov | Requires careful optimization of reaction conditions to ensure compatibility of all steps. |

Advanced Integrated Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. aip.orgrsc.org For 2,6,7-trimethylbenzofuran, advanced computational approaches will be crucial for accelerating the discovery and development of new applications.

Predictive design will be a key area of focus. By employing DFT and other computational methods, researchers can predict the electronic, optical, and thermodynamic properties of 2,6,7-trimethylbenzofuran and its derivatives before they are synthesized in the lab. rsc.org This in silico screening can identify promising candidates for specific applications, such as organic electronics or medicinal agents, thereby saving significant time and resources. researchgate.netresearchgate.net

Furthermore, computational studies can provide deep mechanistic insights into the reactions used to synthesize and functionalize 2,6,7-trimethylbenzofuran. By modeling reaction pathways and transition states, chemists can better understand how catalysts work and how to optimize reaction conditions for improved yield and selectivity. nih.gov This synergy between computational and experimental chemistry is a powerful paradigm for modern molecular design.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of molecules with their biological activity or physical properties, will also be instrumental. nih.gov By developing QSAR models for benzofuran derivatives, researchers can predict the potential bioactivity of novel 2,6,7-trimethylbenzofuran compounds and prioritize their synthesis and testing.

Table 2: Potential Applications of Computational Chemistry in 2,6,7-Trimethylbenzofuran Research

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | HOMO/LUMO energies, electrostatic potential maps, bond dissociation energies, reaction mechanisms. aip.orgrsc.org |

| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption and emission spectra, prediction of photophysical properties. rsc.org |

| Molecular Docking | Medicinal Chemistry | Prediction of binding affinity and mode to biological targets. researchgate.net |

| QSAR Modeling | Drug Discovery & Materials Science | Correlation of molecular descriptors with biological activity or material properties. nih.gov |

Exploration of New Materials Science Applications in Emerging Technologies

The unique photophysical and electronic properties of the benzofuran scaffold make it an attractive building block for advanced organic materials. alfa-chemistry.com While specific applications for 2,6,7-trimethylbenzofuran have yet to be explored, the broader class of benzofuran derivatives has shown promise in several areas of materials science.

One of the most exciting emerging applications is in the field of organic electronics. Benzofuran-containing molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). alfa-chemistry.com The ability to tune the electronic properties of the benzofuran core through substitution makes it possible to design materials with specific charge-transport characteristics. The methyl groups in 2,6,7-trimethylbenzofuran could influence the solid-state packing and, consequently, the charge mobility of the material.

Furthermore, the fluorescent properties of many benzofuran derivatives suggest their potential use as organic luminophores for applications in sensing, bioimaging, and as active components in luminescent devices. The specific substitution pattern of 2,6,7-trimethylbenzofuran will likely have a significant impact on its emission wavelength and quantum yield.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Theoretical Chemistry, and Advanced Materials Science

The future of 2,6,7-trimethylbenzofuran chemistry will be driven by a highly interdisciplinary approach. The complex challenges in developing new materials and therapeutic agents require a seamless integration of expertise from different fields.

Synthetic chemists will be tasked with developing efficient and scalable routes to 2,6,7-trimethylbenzofuran and its derivatives, as outlined in section 7.1. Theoretical chemists will use computational tools to guide the design of new molecules with desired properties and to elucidate the mechanisms of their formation and function, as discussed in section 7.2. Materials scientists will then fabricate and characterize devices based on these novel benzofuran compounds, providing crucial feedback to the synthetic and theoretical chemists.

This iterative cycle of design, synthesis, and characterization is essential for accelerating the pace of discovery. For example, the development of a new organic semiconductor based on 2,6,7-trimethylbenzofuran would require close collaboration between computational chemists predicting its electronic properties, synthetic chemists preparing the material with high purity, and materials scientists fabricating and testing it in an OFET device.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.